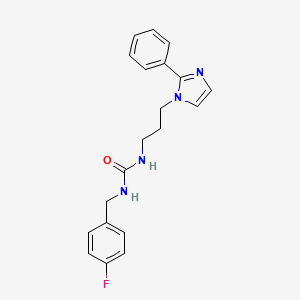

1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[3-(2-phenylimidazol-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O/c21-18-9-7-16(8-10-18)15-24-20(26)23-11-4-13-25-14-12-22-19(25)17-5-2-1-3-6-17/h1-3,5-10,12,14H,4,11,13,15H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRPAFJDATVYRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea typically involves the following steps:

Formation of the Imidazole Derivative: The initial step involves the synthesis of the 2-phenyl-1H-imidazole derivative through a condensation reaction between benzylamine and glyoxal in the presence of an acid catalyst.

Alkylation: The imidazole derivative is then alkylated using 1-bromo-3-chloropropane to introduce the propyl chain.

Urea Formation: The final step involves the reaction of the alkylated imidazole with 4-fluorobenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Urea Derivatives with Pyrazole/Imidazole Substituents ()

Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) share the urea backbone but differ in substituents. Key distinctions include:

Table 1: Structural Comparison with Pyrazole/Imidazole Ureas

Piperazine-Based Analogs ()

Compounds HBK14–HBK19 are piperazine hydrochlorides with phenoxy-alkyl side chains. While they lack a urea core, their structural features highlight:

- Bioisosteric Potential: Piperazine rings (as in HBK14–HBK19) and imidazoles (in the target compound) both serve as hydrogen-bond acceptors/donors but differ in conformational flexibility.

Fluorophenyl-Containing Thiazoles ()

Compounds 4 and 5 in incorporate fluorophenyl groups and thiazole rings. Similarities include:

- Fluorination Effects : The para-fluorine on benzyl groups (target compound) and fluorophenyl-thiazoles () may enhance metabolic stability and membrane permeability.

- Crystallographic Behavior : Both classes form planar structures with perpendicular fluorophenyl orientations, suggesting shared solid-state packing tendencies .

Purine-Based Ureas ()

Compound S24 () contains a purine scaffold linked to urea and imidazole. Differences include:

Imidazoline Derivatives ()

The trifluoromethoxy-phenyltriazole-ureas in feature electron-withdrawing substituents. Key contrasts:

Pharmacopeial Standard: Pimavanserin ()

Pimavanserin , a bis-urea antipsychotic, provides a clinical benchmark:

- Structural Complexity: Pimavanserin’s dual urea linkages and piperidine groups contrast with the target’s mono-urea and imidazole, likely reducing CNS penetration for the latter.

- Therapeutic Indications : Pimavanserin’s approval for Parkinson’s psychosis underscores the therapeutic relevance of fluorinated ureas, though the target compound’s distinct substituents may redirect its applications .

Biological Activity

1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies, supported by diverse research findings.

Molecular Formula and Weight

- Molecular Formula : CHFNO

- Molecular Weight : 352.4 g/mol

Structure

The compound features a urea linkage and an imidazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds containing imidazole rings have been shown to possess antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 16 |

| This compound | Candida albicans | 8 |

Anti-Cancer Activity

Imidazole-containing compounds have been studied for their anti-cancer properties. In vitro studies suggest that such compounds can inhibit tumor cell proliferation. For example, a study demonstrated the ability of imidazole derivatives to induce apoptosis in cancer cells through the modulation of signaling pathways.

Case Study: Anti-Cancer Efficacy

A study conducted on the efficacy of imidazole derivatives in breast cancer cells revealed that treatment with this compound resulted in:

- Cell Viability Reduction : 70% decrease in cell viability at a concentration of 10 µM.

- Apoptosis Induction : Increased levels of caspase-3 activity were observed, indicating apoptosis.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research shows that imidazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Potential Uses

Given its diverse biological activities, this compound may have applications in:

- Infection Control : As an antimicrobial agent.

- Cancer Therapy : As a potential anti-cancer drug.

- Inflammatory Disease Management : To reduce inflammation and associated symptoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.